molecular formula C17H21NO3 B2950404 1-(4-Methoxyphenoxy)-3-[(4-methylphenyl)amino]propan-2-ol CAS No. 765920-74-9

1-(4-Methoxyphenoxy)-3-[(4-methylphenyl)amino]propan-2-ol

Cat. No.: B2950404
CAS No.: 765920-74-9
M. Wt: 287.359
InChI Key: HNKILEPFUQPLMX-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenoxy)-3-[(4-methylphenyl)amino]propan-2-ol is an organic compound that belongs to the class of phenoxypropanolamines This compound is characterized by the presence of a methoxyphenoxy group and a methylphenylamino group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenoxy)-3-[(4-methylphenyl)amino]propan-2-ol typically involves the reaction of 4-methoxyphenol with epichlorohydrin to form 1-(4-methoxyphenoxy)-2,3-epoxypropane. This intermediate is then reacted with 4-methylaniline under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenoxy)-3-[(4-methylphenyl)amino]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 1-(4-methoxyphenoxy)-3-[(4-methylphenyl)amino]propan-2-one, while reduction may produce 1-(4-methoxyphenoxy)-3-[(4-methylphenyl)amino]propan-2-amine.

Scientific Research Applications

1-(4-Methoxyphenoxy)-3-[(4-methylphenyl)amino]propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of beta-blockers and other therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenoxy)-3-[(4-methylphenyl)amino]propan-2-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as a beta-adrenergic receptor antagonist, blocking the effects of adrenaline and noradrenaline on these receptors. This can lead to a decrease in heart rate and blood pressure, making it useful in the treatment of cardiovascular diseases.

Comparison with Similar Compounds

  • 1-(4-Methoxyphenoxy)-3-[(4-chlorophenyl)amino]propan-2-ol
  • 1-(4-Methoxyphenoxy)-3-[(4-fluorophenyl)amino]propan-2-ol
  • 1-(4-Methoxyphenoxy)-3-[(4-bromophenyl)amino]propan-2-ol

Uniqueness: 1-(4-Methoxyphenoxy)-3-[(4-methylphenyl)amino]propan-2-ol is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Properties

IUPAC Name

1-(4-methoxyphenoxy)-3-(4-methylanilino)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-13-3-5-14(6-4-13)18-11-15(19)12-21-17-9-7-16(20-2)8-10-17/h3-10,15,18-19H,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKILEPFUQPLMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC(COC2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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